![molecular formula C10H8LiN3O2 B1435584 lithium(1+) ion 4-methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylate CAS No. 1803582-61-7](/img/structure/B1435584.png)
lithium(1+) ion 4-methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar triazole-based compounds has been reported in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of similar triazole-based compounds has been analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
Triazole-based compounds have been shown to exhibit promising neuroprotective and anti-inflammatory properties . Among the synthesized compounds, some showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .Scientific Research Applications
Lithium-ion Conductors in Energy Storage
Lithium-containing NASICON-structured materials, notable for their solid-state Li-ion conductivity, are pivotal in electrochemical energy storage devices. Among various compositions, those substituting tetravalent with trivalent metal cations, incorporating additional lithium ions, showcase enhanced charge carrier mobility. This principle underlines the structural and transport properties pivotal for lithium-conducting materials in batteries and energy storage applications (Rossbach, Tietz, & Grieshammer, 2018).
Lithium Extraction Technologies
The growing demand for lithium necessitates efficient recovery processes from both primary (ores, minerals) and secondary (recycled batteries) sources. Advanced methods for lithium extraction include acid and alkaline leaching, solvent extraction, and ion exchange techniques, highlighting the importance of lithium in various industrial and technological applications (Meshram, Pandey, & Mankhand, 2014).
Lithium's Role in Energy Storage Solutions
Lithium sulfur (Li-S) batteries represent a promising avenue for next-generation energy storage, offering high energy density potentials. Understanding the mechanisms of operation and overcoming obstacles like cycle life and efficiency are crucial for their development. This area of research demonstrates lithium's critical role in enhancing battery technologies and energy storage capacities (Wild et al., 2015).
Mechanism of Action
Target of Action
Triazole derivatives, in general, have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents .
Mode of Action
Triazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It’s known that triazole derivatives can influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Triazole derivatives are known for their diverse biological activities, which can result in a variety of molecular and cellular effects .
Future Directions
Triazole-based compounds have shown promising neuroprotective and anti-inflammatory properties, indicating that they can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising future direction for the research and development of lithium(1+) ion 4-methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylate and similar compounds.
properties
IUPAC Name |
lithium;4-methyl-5-phenyl-1,2,4-triazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2.Li/c1-13-8(7-5-3-2-4-6-7)11-12-9(13)10(14)15;/h2-6H,1H3,(H,14,15);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTWVPJHVJWSED-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C(=NN=C1C(=O)[O-])C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8LiN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
lithium(1+) ion 4-methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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